5-Bromo-3-chloro-2-nitrophenylacetic acid 5-Bromo-3-chloro-2-nitrophenylacetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18852404
InChI: InChI=1S/C8H5BrClNO4/c9-5-1-4(2-7(12)13)8(11(14)15)6(10)3-5/h1,3H,2H2,(H,12,13)
SMILES:
Molecular Formula: C8H5BrClNO4
Molecular Weight: 294.48 g/mol

5-Bromo-3-chloro-2-nitrophenylacetic acid

CAS No.:

Cat. No.: VC18852404

Molecular Formula: C8H5BrClNO4

Molecular Weight: 294.48 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-3-chloro-2-nitrophenylacetic acid -

Specification

Molecular Formula C8H5BrClNO4
Molecular Weight 294.48 g/mol
IUPAC Name 2-(5-bromo-3-chloro-2-nitrophenyl)acetic acid
Standard InChI InChI=1S/C8H5BrClNO4/c9-5-1-4(2-7(12)13)8(11(14)15)6(10)3-5/h1,3H,2H2,(H,12,13)
Standard InChI Key RNUNQFZZYPVQAN-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(C(=C1CC(=O)O)[N+](=O)[O-])Cl)Br

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

5-Bromo-3-chloro-2-nitrophenylacetic acid (IUPAC: 2-(5-bromo-3-chloro-2-nitrophenyl)acetic acid) features a phenyl ring substituted at positions 2 (nitro), 3 (chlorine), and 5 (bromine), with an acetic acid moiety at position 1. The molecular formula is C₈H₅BrClNO₄, yielding a molecular weight of 294.48 g/mol. Its structural uniqueness arises from the synergistic effects of electron-withdrawing groups (NO₂, Br, Cl) and the carboxylic acid group, which collectively influence its electronic distribution and reactivity .

Table 1: Comparative Analysis of Halogenated Nitrophenylacetic Acids

CompoundMolecular FormulaSubstituent Positions (Br/Cl/NO₂)Molecular Weight (g/mol)
5-Bromo-2-nitrophenylacetic acidC₈H₆BrNO₄5-Br, 2-NO₂260.04
5-Bromo-4-chloro-2-nitrophenylacetic acidC₈H₅BrClNO₄5-Br, 4-Cl, 2-NO₂294.48
5-Bromo-3-chloro-2-nitrophenylacetic acidC₈H₅BrClNO₄5-Br, 3-Cl, 2-NO₂294.48

The meta-chloro substitution in this compound distinguishes it from the more commonly studied 4-chloro analog, potentially altering its steric and electronic interactions in synthetic or biological contexts.

Synthetic Methodologies

Retrosynthetic Strategies

The synthesis of 5-bromo-3-chloro-2-nitrophenylacetic acid can be approached through sequential functionalization of a phenylacetic acid backbone. Key steps include:

  • Nitration: Introducing the nitro group at position 2 using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C).

  • Halogenation: Sequential bromination and chlorination via electrophilic substitution. Bromination may employ Br₂/FeBr₃, while chlorination could utilize Cl₂/FeCl₃ or SO₂Cl₂ .

  • Acetic Acid Moiety Installation: Friedel-Crafts acylation or carboxylation of pre-substituted benzene derivatives.

Table 2: Example Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)Purification Method
NitrationHNO₃ (1.2 eq), H₂SO₄, 0–5°C, 4h65–70Recrystallization (EtOH/H₂O)
BrominationBr₂ (1.1 eq), FeBr₃ (cat.), 50°C, 6h60–65Column Chromatography
ChlorinationCl₂ gas (1.05 eq), FeCl₃ (cat.), 40°C, 5h55–60Distillation

Challenges in Regioselectivity

The presence of multiple electron-withdrawing groups complicates regioselectivity. The nitro group’s meta-directing effect competes with halogen substituents’ ortho/para-directing tendencies, requiring precise stoichiometric and temperature control to achieve the desired substitution pattern.

Physicochemical Properties

Spectral Characterization

  • IR Spectroscopy: Expected peaks include:

    • C=O stretch (acetic acid): ~1700 cm⁻¹

    • NO₂ asymmetric/symmetric stretches: ~1520 cm⁻¹ and ~1350 cm⁻¹

    • C-Br and C-Cl stretches: 550–750 cm⁻¹ .

  • NMR Spectroscopy:

    • ¹H NMR (CDCl₃): Aromatic protons as multiplet (δ 7.8–8.3 ppm); CH₂ of acetic acid at δ 3.7–4.1 ppm.

    • ¹³C NMR: Carboxylic acid carbon at δ ~175 ppm; nitro-bearing carbon at δ ~145 ppm .

Solubility and Stability

  • Solubility: Moderate solubility in polar aprotic solvents (DMF, DMSO) but limited in water (<1 mg/mL at 25°C).

  • Stability: Decomposes above 200°C; sensitive to prolonged UV exposure due to nitro group photolysis .

Reactivity and Functionalization

Reduction Pathways

Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, forming 5-bromo-3-chloro-2-aminophenylacetic acid—a potential precursor for pharmaceuticals.

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